REACTION_CXSMILES
|
C([Li])(C)(C)C.Br[C:7]1[C:12]([CH3:13])=[CH:11][C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:9][C:8]=1[CH3:20].C[O:22][B:23](OC)[O:24]C.Cl>O1CCCC1>[CH3:13][C:12]1[C:7]([B:23]([OH:24])[OH:22])=[C:8]([CH3:20])[CH:9]=[C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=1
|
Name
|
|
Quantity
|
36.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
7.27 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1C)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
9.54 mL
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under an atmosphere of nitrogen for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture is stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
The crude product is triturated with iso-hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=CC(=C1B(O)O)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.89 g | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |